molecular formula C17H25BFNO3 B1393464 N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1150271-35-4

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1393464
M. Wt: 321.2 g/mol
InChI Key: LLJFOTFAXLGGPT-UHFFFAOYSA-N
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Description

“N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a boric acid derivative . It’s an important compound in organic synthesis reactions .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound plays a significant role as a reaction intermediate in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Physical And Chemical Properties Analysis

The compound is solid in form . The empirical formula is C15H22BNO3 and the molecular weight is 275.15 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound and its derivatives have been synthesized through multi-step reactions. The structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations align with the crystal structures, providing insights into the compound’s molecular geometry and physicochemical properties (Huang et al., 2021).

Application in Detection and Sensing

  • Fluorescence Probes for Hydrogen Peroxide Detection : Some derivatives of this compound have been used to develop boronate ester fluorescence probes for detecting hydrogen peroxide. These probes display varied fluorescence responses based on molecular structure modifications, demonstrating potential in bioanalytical and environmental applications (Lampard et al., 2018).

Chemical Synthesis and Modifications

  • Microwave-Assisted Boronate Ester Formation : This compound has been involved in the microwave-assisted synthesis of benzimidazoles, highlighting its role in facilitating efficient and diverse chemical synthesis processes (Rheault et al., 2009).

Applications in Medicinal Chemistry

  • Prochelator for Oxidative Stress Protection : Derivatives of this compound, like BSIH, have shown promise as prochelators in cellular models under oxidative stress. They undergo a transformation in the presence of hydrogen peroxide, releasing a chelator that can sequester iron and reduce oxidative damage (Wang & Franz, 2018).

Safety And Hazards

The compound is classified as Combustible Solids under the Storage Class Code 11 . The flash point is not applicable . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

Fluorine-containing compounds are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, the compound, being a fluorine-containing boric acid derivative, may have potential applications in the development of new drugs.

properties

IUPAC Name

N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-10-9-11-13(14(12)19)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJFOTFAXLGGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(CC)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674944
Record name N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1150271-35-4
Record name Benzamide, N,N-diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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